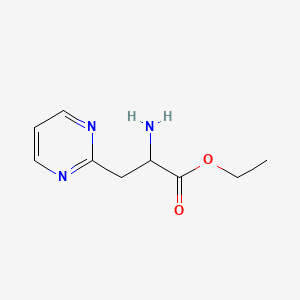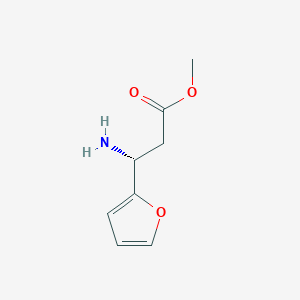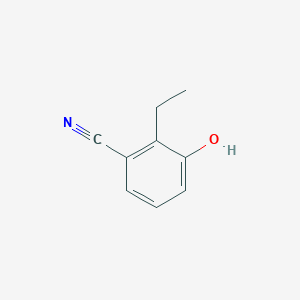![molecular formula C7H8ClN3O B12975688 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .
Another approach involves the catalytic oxidation of N-(2-pyridyl)guanidines using a CuBr/1,10-phenanthroline system. This method is advantageous due to its use of air oxygen as the oxidant .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The choice of oxidizers and catalysts is crucial to ensure cost-effectiveness and environmental compliance.
化学反応の分析
Types of Reactions
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl, Pb(OAc)4, and MnO2.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation states of the compound, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as light-emitting materials for OLED devices.
作用機序
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridine derivatives
- 1H-Pyrazolo[3,4-d]pyrimidine derivatives
- 1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride stands out due to its unique pyrazolo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
分子式 |
C7H8ClN3O |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
3-amino-1H-pyrazolo[1,5-a]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-6-5-3-1-2-4-10(5)9-7(6)11;/h1-4H,8H2,(H,9,11);1H |
InChIキー |
JGGQXXKWKYYNOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)NN2C=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)

![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)




![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)
![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)




